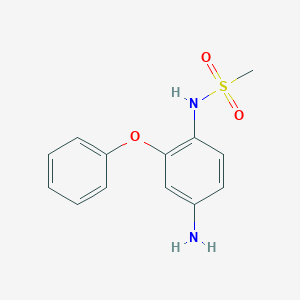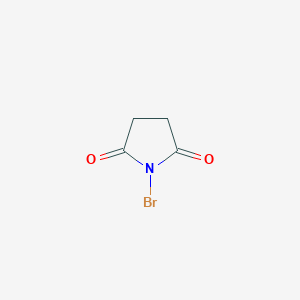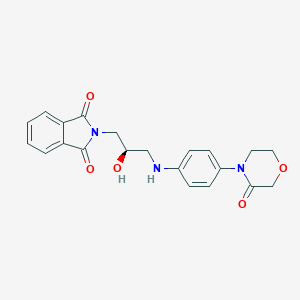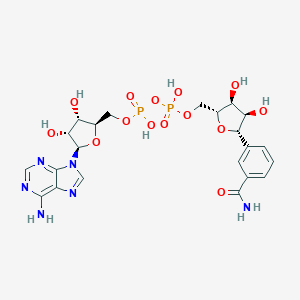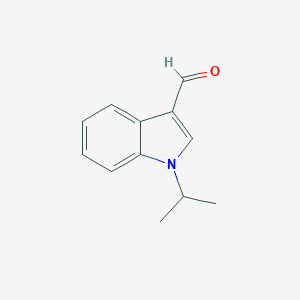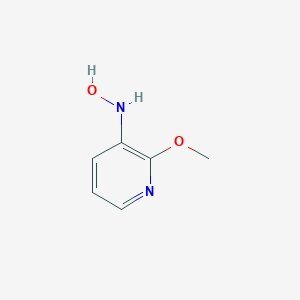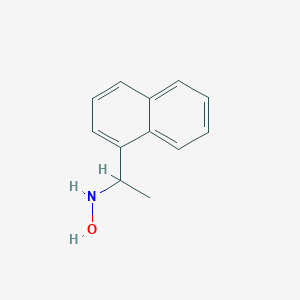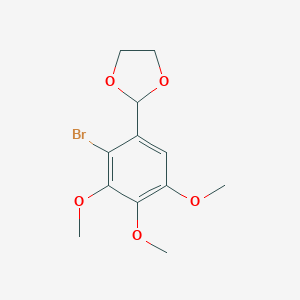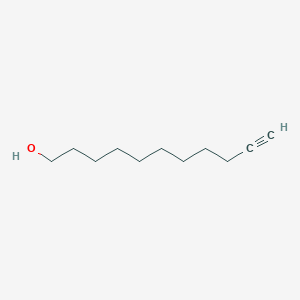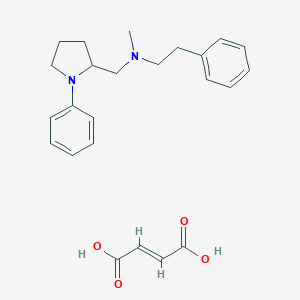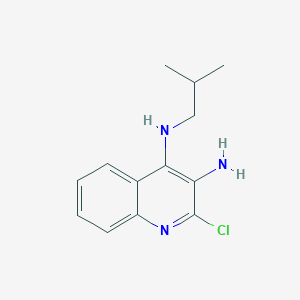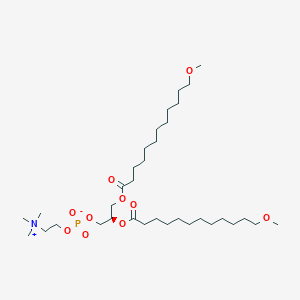
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, also known as DMPC-12, is a synthetic phospholipid that has been widely used in scientific research. This compound is a member of the phosphatidylcholine family and is composed of two fatty acid chains, a glycerol backbone, and a choline head group. DMPC-12 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is not well understood, but it is thought to be related to its ability to form stable lipid bilayers. These bilayers are composed of two layers of phospholipids, with the hydrophobic fatty acid chains facing inward and the hydrophilic head groups facing outward. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is able to form these bilayers due to its unique chemical structure, which allows it to interact with both the hydrophobic and hydrophilic regions of the membrane.
Efectos Bioquímicos Y Fisiológicos
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has a range of biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to affect membrane fluidity, lipid peroxidation, and ion transport, among other processes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been shown to have antioxidant properties, which may be useful for protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine in lab experiments is its ability to form stable lipid bilayers, which are essential for studying membrane structure and function. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is also relatively easy to synthesize and purify, making it accessible to many research groups. However, there are some limitations to using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, including its high cost and potential for batch-to-batch variability.
Direcciones Futuras
There are many potential future directions for research involving 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine. One area of interest is the development of new drug delivery systems based on lipid bilayers. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could also be used to study the mechanisms of various diseases, such as Alzheimer's and Parkinson's, which are thought to involve disruptions in membrane structure and function. Additionally, 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could be used to develop new biomaterials for tissue engineering and regenerative medicine.
Métodos De Síntesis
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is typically synthesized through a series of chemical reactions, starting with the production of the fatty acid chains and glycerol backbone. These components are then combined with the choline head group and subjected to various purification and isolation steps to yield the final product. The synthesis of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is a complex process that requires specialized equipment and expertise, but it has been successfully carried out by many research groups.
Aplicaciones Científicas De Investigación
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has been used in a variety of scientific research applications, including studies of membrane structure and function, drug delivery systems, and lipid-protein interactions. This compound is particularly useful for investigating the behavior of lipid bilayers, which are essential components of cell membranes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been used as a model system for studying the interactions between lipids and proteins, as well as for developing new drug delivery methods.
Propiedades
Número CAS |
147810-10-4 |
|---|---|
Nombre del producto |
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine |
Fórmula molecular |
C34H68NO10P |
Peso molecular |
681.9 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis(12-methoxydodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO10P/c1-35(2,3)26-29-43-46(38,39)44-31-32(45-34(37)25-21-17-13-9-7-11-15-19-23-28-41-5)30-42-33(36)24-20-16-12-8-6-10-14-18-22-27-40-4/h32H,6-31H2,1-5H3/t32-/m1/s1 |
Clave InChI |
YRALPODMPYELLT-JGCGQSQUSA-N |
SMILES isomérico |
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
Otros números CAS |
147810-10-4 |
Sinónimos |
1,2-bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine L-AC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



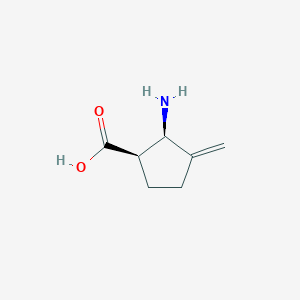
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
